Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 655235-65-7. It has a molecular weight of 239.58 . This compound is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines, which include this compound, have been studied extensively in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate . The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This process exhibits complete regioselectivity and high yields, highlighting a versatile method for constructing pyridine-containing compounds (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Electrochemical Synthesis in Ionic Liquid Media : The electrochemical fluorination of methyl adamantane-1-caroxylate in pyridine–5HF under constant current conditions demonstrates an innovative approach to synthesizing key intermediates like methyl-3,5,7-trifluoroadamantane-1-carboxylate. This method utilizes recycling of ionic liquid media, showcasing an efficient and environmentally friendly synthesis technique (Miki Monoi & S. Hara, 2012).
Azirine Strategy for Aminopyrroles : The use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles demonstrates the application of azirine ring expansion strategies. This methodology enables the production of various substituted pyrroles, highlighting the chemical versatility of pyridine derivatives (A. Khlebnikov et al., 2018).
Molecular Modeling and Experimental Studies
- Thermodynamic and Transport Properties of Pyridinium-based Ionic Liquids : Research on pyridinium-based ionic liquids such as 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide demonstrates the importance of molecular dynamics and experimental studies in understanding their thermodynamic and transport properties. Such studies are crucial for the development of new materials with specific physical and chemical characteristics (C. Cadena et al., 2006).
Organocatalysis and Catalytic Methods
- Transesterification Catalysis : The discovery of zwitterionic salts as mild organocatalysts for transesterification processes opens new pathways in catalysis. These salts, derived from reactions with pyridine derivatives, showcase the role of pyridine-based compounds in facilitating chemical transformations under mild conditions, highlighting their potential in organic synthesis and industrial applications (K. Ishihara, Masatoshi Niwa, & Yuji Kosugi, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYTWWXSCCQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381688 | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-65-7 | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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